molecular formula C22H14O3 B11379145 5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11379145
M. Wt: 326.3 g/mol
InChI Key: QSUMPAZHNWVKET-UHFFFAOYSA-N
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Description

5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by a fused ring system that includes a furan ring, a chromene ring, and a naphthyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . This method is widely used due to its simplicity and efficiency. The reaction conditions often include the use of homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as Lewis acids like aluminum chloride or zinc chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites or Nafion resin, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

Molecular Formula

C22H14O3

Molecular Weight

326.3 g/mol

IUPAC Name

5-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H14O3/c1-13-8-22(23)25-21-11-20-18(10-17(13)21)19(12-24-20)16-7-6-14-4-2-3-5-15(14)9-16/h2-12H,1H3

InChI Key

QSUMPAZHNWVKET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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